4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the piperidine and pyridine moieties. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and piperidine-containing molecules. Examples include:
- 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxylate
- 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-sulfonamide
Uniqueness
What sets 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-10-12-5-8-20(9-6-12)13-4-2-3-7-16-13/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJXZSEAWETPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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